1-Butyl-3-fluorobenzene CAS number 20651-66-5
1-Butyl-3-fluorobenzene CAS number 20651-66-5
An In-depth Technical Guide to 1-Butyl-3-fluorobenzene (CAS: 20651-66-5)
Introduction: Unveiling a Key Intermediate
1-Butyl-3-fluorobenzene is a substituted aromatic hydrocarbon that serves as a valuable building block in synthetic organic chemistry. Its structure, featuring a lipophilic butyl group and an electron-withdrawing fluorine atom in a meta-arrangement, provides a unique combination of properties that are highly sought after in the design of complex molecules. This guide offers a comprehensive technical overview of 1-Butyl-3-fluorobenzene, from its fundamental properties and synthesis to its applications and safe handling, providing researchers and drug development professionals with the critical information needed to leverage this compound in their work. The strategic placement of the fluorine atom, a common bioisostere for hydrogen, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated intermediates like this essential in modern medicinal chemistry.[1][2][3]
Physicochemical and Spectroscopic Profile
Understanding the core physical and spectral characteristics of a compound is the foundation of its effective application in research and synthesis.
Physical and Chemical Properties
The properties of 1-Butyl-3-fluorobenzene are summarized below. These values, primarily computed, provide a baseline for predicting its behavior in various solvents and reaction conditions.
| Property | Value | Source |
| CAS Number | 20651-66-5 | PubChem[4] |
| Molecular Formula | C₁₀H₁₃F | PubChem[4] |
| Molecular Weight | 152.21 g/mol | PubChem[4] |
| Appearance | Colorless liquid (presumed) | Inferred from similar compounds |
| Boiling Point | 188 °C (Predicted for isomer) | LookChem (for 4-butyl isomer)[5] |
| Density | 0.954 g/mL (Predicted for isomer) | LookChem (for 4-butyl isomer)[5] |
| XLogP3 | 3.7 | PubChem[4] |
| Hydrogen Bond Donor Count | 0 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[4] |
| Rotatable Bond Count | 3 | PubChem[4] |
Spectroscopic Data Analysis
Spectroscopic analysis is crucial for confirming the identity and purity of 1-Butyl-3-fluorobenzene. Below is a summary of expected spectral data based on its structure and data from analogous compounds.
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct regions for the aromatic and aliphatic protons.
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Aromatic Region (approx. 6.8-7.3 ppm): The four protons on the benzene ring will appear as a complex series of multiplets due to proton-proton and proton-fluorine coupling.
-
Aliphatic Region (approx. 0.9-2.7 ppm):
-
A triplet around 0.9 ppm corresponding to the terminal methyl (-CH₃) group.
-
A multiplet (sextet) around 1.3 ppm for the second methylene (-CH₂-) group.
-
A multiplet (quintet) around 1.6 ppm for the third methylene (-CH₂-) group.
-
A triplet around 2.6 ppm for the benzylic methylene (-CH₂-) group attached to the ring.
-
-
-
¹³C NMR Spectroscopy : The carbon NMR will show ten distinct signals. The carbons on the aromatic ring will exhibit coupling with the fluorine atom (C-F coupling constants). The C-F bond will cause a large downfield shift for the carbon directly attached to the fluorine.
-
Mass Spectrometry (MS) :
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 152, corresponding to the exact mass of the molecule (152.10).[4]
-
Fragmentation Pattern: A significant fragment at m/z = 109 is anticipated, resulting from the benzylic cleavage and loss of a propyl radical (•C₃H₇). This benzylic cation is resonance-stabilized. The fragmentation of the aromatic ring itself would follow patterns similar to those seen for fluorobenzene.[6][7]
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups present.[8][9][10][11]
-
~3030 cm⁻¹: Aromatic C-H stretching.
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2850-2960 cm⁻¹: Aliphatic C-H stretching from the butyl group.
-
1450-1600 cm⁻¹: Aromatic C=C ring stretching vibrations.
-
~1250 cm⁻¹ (strong): C-F stretching, a characteristic and often intense band for aryl fluorides.
-
690-900 cm⁻¹: C-H out-of-plane bending, with the specific pattern indicative of a meta-disubstituted benzene ring.[10]
-
Synthesis and Strategic Considerations
The synthesis of 1-butyl-3-fluorobenzene requires a strategic approach due to the directing effects of the substituents. A direct Friedel-Crafts butylation of fluorobenzene would predominantly yield the ortho and para isomers, as the fluorine atom is an ortho-, para-director. Therefore, an indirect route is necessary to achieve the desired meta-substitution pattern.
Proposed Synthetic Workflow
A robust method involves starting with a precursor that allows for the controlled introduction of the butyl group. One such plausible route begins with 3-fluoroaniline.
Caption: Proposed synthesis of 1-Butyl-3-fluorobenzene via a Grignard reaction.
Detailed Experimental Protocol (Illustrative)
This protocol describes the conversion of 1-bromo-3-fluorobenzene to the final product. Caution: All steps should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Formation of the Grignard Reagent (3-Fluorophenylmagnesium Bromide)
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Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
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Reagents: Place magnesium turnings in the flask. Add a small crystal of iodine to initiate the reaction.
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Initiation: In the dropping funnel, place a solution of 1-bromo-3-fluorobenzene in anhydrous tetrahydrofuran (THF). Add a small portion of this solution to the magnesium. Gentle heating may be required to start the reaction, which is indicated by the disappearance of the iodine color and bubble formation.
-
Addition: Once the reaction begins, add the remaining 1-bromo-3-fluorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir the resulting dark grey/brown solution at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
Step 2: Alkylation with 1-Bromobutane
-
Cooling: Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Addition: Add 1-bromobutane dropwise via the dropping funnel. An exothermic reaction will occur. Maintain the temperature below 10 °C.
-
Reaction: After the addition, allow the mixture to warm to room temperature and stir for several hours or overnight to ensure the reaction goes to completion.
Step 3: Work-up and Purification
-
Quenching: Carefully pour the reaction mixture over ice and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation under vacuum to yield pure 1-butyl-3-fluorobenzene. The purification process is critical to separate the target compound from any unreacted starting materials or biphenyl byproducts.[12][13]
Chemical Reactivity and Applications
The utility of 1-butyl-3-fluorobenzene as a synthetic intermediate stems from the interplay of its two substituents, which dictates its reactivity in further chemical transformations.
Directing Effects in Electrophilic Aromatic Substitution
In electrophilic aromatic substitution (EAS), the existing groups on the benzene ring control the position of the incoming electrophile.
-
n-Butyl Group: An alkyl group, it is an activating, ortho-, para-director due to its electron-donating inductive effect.
-
Fluoro Group: A halogen, it is a deactivating, ortho-, para-director. Its strong electron-withdrawing inductive effect deactivates the ring, while its electron-donating resonance effect directs incoming electrophiles to the ortho and para positions.[14][15]
The combined effect of these two groups makes the ring more complex. The butyl group activates the ring, while the fluorine deactivates it. The positions ortho and para to the butyl group (positions 2, 4, 6) are activated, while the positions ortho and para to the fluorine (positions 2, 4) are also directed. This leads to a complex mixture of potential products, with substitution likely favored at positions 2, 4, and 6.
Caption: Predicted regioselectivity for electrophilic aromatic substitution.
Role in Drug Discovery and Agrochemicals
Fluorinated organic compounds are prevalent in pharmaceuticals and agrochemicals. The introduction of fluorine can enhance several key properties:
-
Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic oxidation at that site, thereby increasing the half-life of a drug.
-
Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with target proteins.
-
Lipophilicity: Fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.[2][3][16]
1-Butyl-3-fluorobenzene provides a scaffold that combines a lipophilic alkyl chain with a metabolically robust, electronically-modified aromatic ring. This makes it an attractive starting point for synthesizing novel bioactive molecules. Its structural isomer, 1-bromo-3-fluorobenzene, is noted as an intermediate in agrochemical production, suggesting a similar role for the butylated version.[17] Furthermore, the potential to synthesize ¹⁸F-labeled isotopologues opens avenues for its use in developing tracers for Positron Emission Tomography (PET), a powerful non-invasive diagnostic tool.[1]
Safety, Handling, and Storage
While specific toxicity data for 1-butyl-3-fluorobenzene is limited, safety protocols should be based on data for structurally similar compounds like fluorobenzene and other halogenated aromatics.[18][19][20][21][22]
Hazard Profile (Anticipated):
-
Flammability: Highly flammable liquid and vapor.[18][20] Keep away from heat, sparks, open flames, and hot surfaces.
-
Health Hazards: May cause skin and serious eye irritation.[18] Harmful if inhaled, potentially causing respiratory irritation.[18]
-
Environmental Hazards: May be toxic to aquatic life with long-lasting effects.[20]
Recommended Handling Procedures
-
Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood. Use explosion-proof electrical and ventilating equipment.[19]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[21]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene) and a lab coat. Avoid all skin contact.[21]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
-
-
Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[21]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids. Ground and bond containers to prevent static discharge.[19]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow to enter drains or waterways.[19]
Conclusion
1-Butyl-3-fluorobenzene, CAS 20651-66-5, is more than a simple chemical. It is a strategically designed intermediate that offers a unique combination of lipophilicity and modulated electronics. Its synthesis requires careful planning to achieve the meta-substitution pattern, and its reactivity profile opens doors for creating diverse and complex molecular architectures. For scientists in drug discovery and materials science, this compound represents a key building block for developing next-generation molecules with enhanced performance and tailored properties. A thorough understanding of its chemical properties, reactivity, and safety is paramount to unlocking its full potential.
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